4,4-Difluoroadamantane-1-carboxylic acid methyl ester
CAS No.: 1313739-04-6
Cat. No.: VC0060038
Molecular Formula: C12H16F2O2
Molecular Weight: 230.255
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1313739-04-6 |
---|---|
Molecular Formula | C12H16F2O2 |
Molecular Weight | 230.255 |
IUPAC Name | methyl 4,4-difluoroadamantane-1-carboxylate |
Standard InChI | InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3 |
Standard InChI Key | IRSQDTPPCWEWKW-UHFFFAOYSA-N |
SMILES | COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F |
Introduction
Chemical Identity and Properties
4,4-Difluoroadamantane-1-carboxylic acid methyl ester belongs to the class of fluorinated adamantane derivatives that have gained significant attention in chemical and pharmaceutical research. The compound features a rigid adamantane cage structure with two fluorine atoms at the 4-position and a carboxylic acid methyl ester group at the 1-position, creating a molecule with unique spatial properties and reactivity profiles.
Basic Identification Data
The compound is well-characterized with specific identifying information that distinguishes it from similar structures, as shown in Table 1.
Parameter | Value |
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CAS Registry Number | 1313739-04-6 |
Molecular Formula | C₁₂H₁₆F₂O₂ |
Molecular Weight | 230.255 g/mol |
IUPAC Name | methyl 4,4-difluoroadamantane-1-carboxylate |
SMILES Notation | COC(=O)C12CC3CC(C1)C(F)(F)C(C3)C2 |
Standard InChI | InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3 |
Purity (commercially available) | ≥95% |
The compound exhibits specific stereochemistry that influences its chemical behavior and potential biological interactions. Different sources report the stereochemistry as (3S,5R) or (1s,3r,5s,7s), reflecting the spatial arrangement of substituents around the adamantane skeleton .
Structural Characteristics
Molecular Structure
The molecular structure of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester features a rigid adamantane cage with ten carbon atoms arranged in a unique three-dimensional pattern. This tricyclic structure consists of three cyclohexane rings in a chair conformation, creating a stable framework that resembles a diamond lattice fragment.
The adamantane skeleton provides remarkable stability due to the absence of ring strain and favorable angle relationships between carbon atoms. The substitution pattern, with two fluorine atoms at the 4-position and a methyl ester group at the 1-position, creates a molecule with distinct polarity and reactivity characteristics.
Key Structural Features
Several structural aspects of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester contribute to its unique properties:
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The adamantane core provides exceptional thermal and chemical stability
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The two fluorine atoms at the 4-position enhance lipophilicity and metabolic stability
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The carboxylic acid methyl ester group at the 1-position offers a reactive site for further modifications
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The specific stereochemistry creates a defined spatial arrangement that can influence interactions with biological targets
These structural features combine to create a compound with potential applications in medicinal chemistry, particularly as a building block for drug development .
Synthesis Methods
General Synthetic Approach
Comparative Analysis
Comparison with Non-fluorinated Analogs
Property | 4,4-Difluoroadamantane-1-carboxylic acid methyl ester | Adamantane-1-carboxylic acid methyl ester |
---|---|---|
Lipophilicity | Enhanced due to C-F bonds | Lower |
Metabolic stability | Increased resistance to oxidative metabolism | More susceptible to metabolism |
Bond strength | Stronger C-F bonds (485 kJ/mol) | Weaker C-H bonds (410 kJ/mol) |
Electronic effects | Electron-withdrawing fluorine influences reactivity | Less polarized structure |
Potential interactions | Can form multipolar interactions through F atoms | Fewer potential interaction points |
These differences highlight the impact of fluorine incorporation on the properties of adamantane derivatives, potentially leading to improved drug-like characteristics .
Relationship to Other Adamantane Derivatives
4,4-Difluoroadamantane-1-carboxylic acid methyl ester belongs to a broader family of adamantane derivatives that have found applications in medicinal chemistry. The adamantane scaffold has been incorporated into several successful pharmaceutical agents, often serving as a lipophilic moiety that enhances pharmacokinetic properties.
Notable examples of other adamantane derivatives in pharmaceutical use include:
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Amantadine and rimantadine: Antiviral agents used against influenza
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Memantine: Used in the treatment of Alzheimer's disease
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Saxagliptin: Contains an adamantane group and is used for type 2 diabetes
The 4,4-difluoro substitution pattern represents a specific modification strategy within this broader class of compounds, aimed at optimizing properties for particular therapeutic applications .
Research Challenges and Future Directions
Current Research Challenges
Despite the promising features of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, several challenges exist in fully realizing its potential:
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Synthetic complexity: Multi-step synthesis can limit large-scale production
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Stereochemical control: Ensuring consistent stereochemistry during synthesis
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Limited biological activity data: More comprehensive screening is needed to identify specific therapeutic applications
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Structure-activity relationship studies: Understanding how structural modifications affect biological activity
Addressing these challenges requires collaborative efforts between synthetic chemists, medicinal chemists, and biologists to fully characterize the compound and its derivatives.
Future Research Directions
Future research on 4,4-Difluoroadamantane-1-carboxylic acid methyl ester could explore several promising directions:
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Development of improved synthetic routes with higher yields and fewer steps
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Comprehensive biological screening to identify specific therapeutic targets
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Design and synthesis of libraries of derivatives with variations in substituent patterns
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Investigation of the compound as a building block for peptide mimetics and foldamers
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Exploration of the compound's potential in materials science applications
These research directions could expand our understanding of the compound's properties and potential applications beyond current knowledge .
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